molecular formula C12H8O3S B14858979 5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde

5-(Benzo[D][1,3]dioxol-5-YL)thiophene-2-carbaldehyde

Cat. No.: B14858979
M. Wt: 232.26 g/mol
InChI Key: JTAZMPXFKZDHFQ-UHFFFAOYSA-N
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Description

5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is a heterocyclic compound that features a thiophene ring fused with a benzodioxole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both the thiophene and benzodioxole rings endows the molecule with unique electronic and structural properties, making it a valuable building block for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBOXYLIC ACID

    Reduction: 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-METHANOL

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry

In industry, 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties make it a valuable component in the fabrication of advanced materials .

Mechanism of Action

The mechanism of action of 5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(BENZO[D][1,3]DIOXOL-5-YL)THIOPHENE-2-CARBALDEHYDE
  • 5-(BENZO[D][1,3]DIOXOL-4-YL)THIOPHENE-2-CARBALDEHYDE
  • 5-(BENZO[D][1,3]DIOXOL-3-YL)THIOPHENE-2-CARBALDEHYDE

Uniqueness

5-(BENZO[D][1,3]DIOXOL-6-YL)THIOPHENE-2-CARBALDEHYDE is unique due to the specific positioning of the benzodioxole moiety, which can significantly influence its electronic properties and reactivity. This unique structure allows for distinct interactions with molecular targets and can lead to different biological activities compared to its isomers .

Properties

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H8O3S/c13-6-9-2-4-12(16-9)8-1-3-10-11(5-8)15-7-14-10/h1-6H,7H2

InChI Key

JTAZMPXFKZDHFQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(S3)C=O

Origin of Product

United States

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